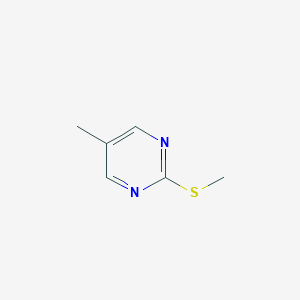
5-メチル-2-(メチルチオ)ピリミジン
概要
説明
5-Methyl-2-(methylthio)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by a methyl group at the 5-position and a methylthio group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .
科学的研究の応用
5-Methyl-2-(methylthio)pyrimidine has several scientific research applications. It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antiviral and anticancer agents . In medicinal chemistry, it serves as a building block for the development of kinase inhibitors and other therapeutic agents . Additionally, it has applications in the field of agrochemicals, where it is used in the synthesis of herbicides and fungicides .
作用機序
Target of Action
5-Methyl-2-(methylthio)pyrimidine is a pyrimidine derivative that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are believed to be the ATF4 and NF-kB proteins , which play crucial roles in the regulation of gene expression during cellular stress responses .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active residues of the ATF4 and NF-kB proteins, thereby influencing their function . The exact nature of these interactions and the resulting changes in protein function are still under investigation.
Biochemical Pathways
The action of 5-Methyl-2-(methylthio)pyrimidine affects several biochemical pathways. Notably, it has been observed to inhibit ER stress and apoptosis , as well as the NF-kB inflammatory pathway . These pathways are involved in the regulation of cellular stress responses and inflammation, respectively .
Result of Action
The action of 5-Methyl-2-(methylthio)pyrimidine results in promising neuroprotective and anti-inflammatory properties . Specifically, it has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have potential therapeutic applications in the treatment of neurodegenerative diseases.
生化学分析
Biochemical Properties
The biochemical properties of 5-Methyl-2-(methylthio)pyrimidine are not well-studied. Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, pyrimidines are key components of nucleotides, which are the building blocks of DNA and RNA . Therefore, it is plausible that 5-Methyl-2-(methylthio)pyrimidine may interact with enzymes involved in nucleotide metabolism.
Cellular Effects
Pyrimidine derivatives can influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidines are involved in several metabolic pathways, including nucleotide synthesis .
準備方法
The synthesis of 5-Methyl-2-(methylthio)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-5-methylpyrimidine with sodium methylthiolate. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. Another method involves the use of 2-methylthio-4-pyrimidone as a starting material, which undergoes methylation at the 5-position using methyl iodide in the presence of a base such as cesium carbonate .
化学反応の分析
5-Methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the methylthio group can be substituted by nucleophiles such as amines or alkoxides, leading to the formation of corresponding substituted pyrimidines . Oxidation reactions can convert the methylthio group to a sulfoxide or sulfone, while reduction reactions can remove the methylthio group entirely . Common reagents used in these reactions include thionyl chloride, bromine, and cyclopentylamine .
類似化合物との比較
5-Methyl-2-(methylthio)pyrimidine can be compared with other pyrimidine derivatives such as 2-methylthio-4-pyrimidone and 5-methyl-2-(methylsulfonyl)pyrimidine. While all these compounds share the pyrimidine core structure, they differ in their substituents and, consequently, their biological activities. For instance, 2-methylthio-4-pyrimidone is primarily used as an intermediate in the synthesis of other pyrimidines, whereas 5-methyl-2-(methylsulfonyl)pyrimidine has enhanced oxidative stability and is used in the development of more robust pharmaceutical agents .
特性
IUPAC Name |
5-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-5-3-7-6(9-2)8-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMROJJZKKIPDRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595773 | |
| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100114-24-7 | |
| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


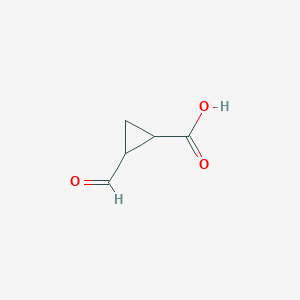

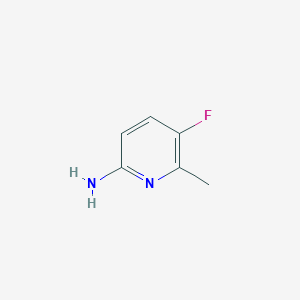
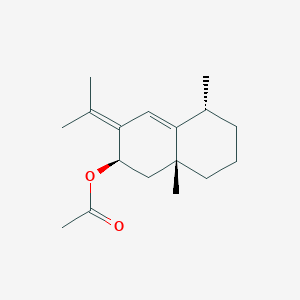
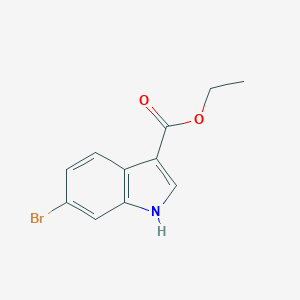
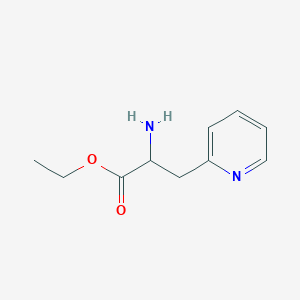
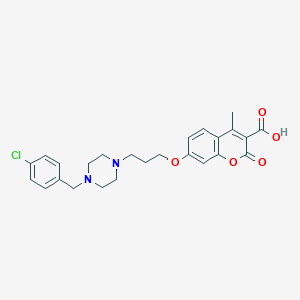
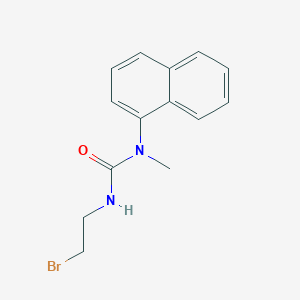
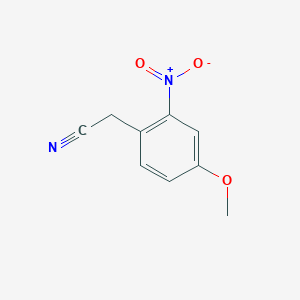
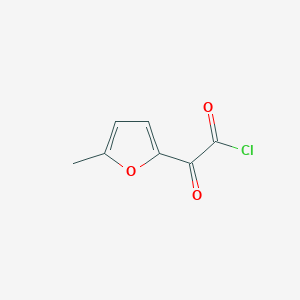
![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)
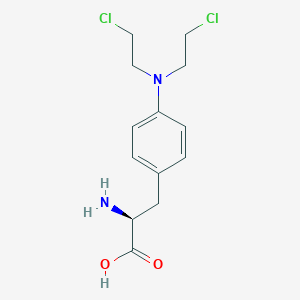

![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)
